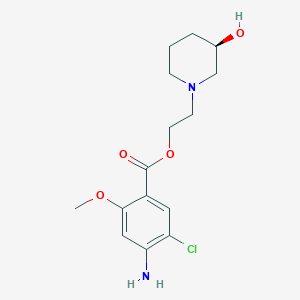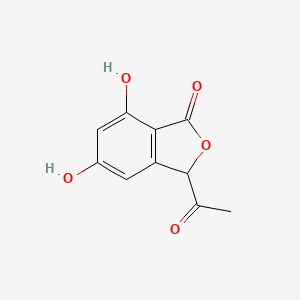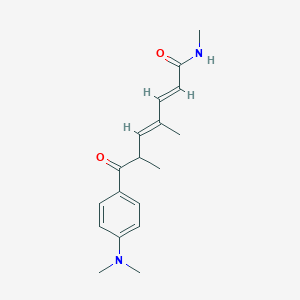
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The hydroxyl group can be introduced via selective oxidation reactions. The benzoate ester is formed through esterification reactions involving 4-amino-5-chloro-2-methoxybenzoic acid and the appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and esterification processes, utilizing catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functional groups and are used in various applications.
Uniqueness
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Número CAS |
172679-55-9 |
|---|---|
Fórmula molecular |
C15H21ClN2O4 |
Peso molecular |
328.79 g/mol |
Nombre IUPAC |
2-(3-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C15H21ClN2O4/c1-21-14-8-13(17)12(16)7-11(14)15(20)22-6-5-18-4-2-3-10(19)9-18/h7-8,10,19H,2-6,9,17H2,1H3 |
Clave InChI |
ZXMWHBBPOHFOLA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
SMILES isomérico |
COC1=CC(=C(C=C1C(=O)OCCN2CCC[C@H](C2)O)Cl)N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
Sinónimos |
2-(3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate SR 59768 SR-59768 SR59768 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)

![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)

![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)



